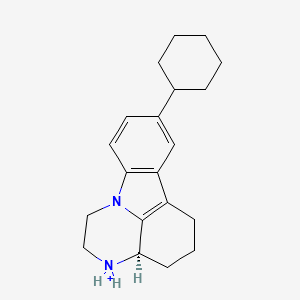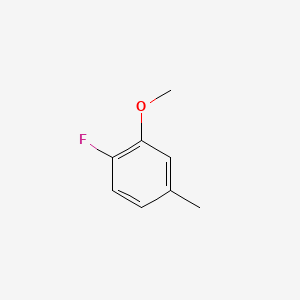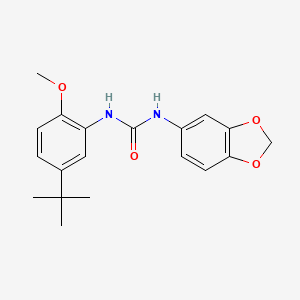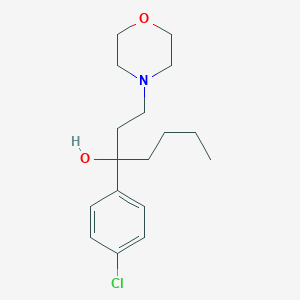
(R)-tetrindole(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tetrindole(1+) is an organic cation obtained by protonation of the secondary amino group of (R)-tetrindole. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrindole. It is an enantiomer of a (S)-tetrindole(1+).
Scientific Research Applications
Thermal Control in Space Science Experiments : Guo et al. (2020) discuss a modular integrated thermal control system for space science experiments. This technology, which uses Thermoelectric Coolers (TECs), is significant for controlling temperatures in low gravity conditions and could be relevant for experiments involving (R)-tetrindole in space-based laboratories (Guo, Sheng, Guo, Xue, & Wang, 2020).
Nutrient Prediction in Plant Research Using Hyperspectral Data : Flynn, Frazier, and Admas (2020) emphasize the importance of replicability in scientific research, specifically using hyperspectral data for predicting nutrient content in plants. This approach may be applicable in studies investigating the effects of (R)-tetrindole on plant biology (Flynn, Frazier, & Admas, 2020).
Advancements in Thermoelectric Materials : Tritt and Subramanian (2006) provide an overview of thermoelectric (TE) materials and their applications in energy technologies. These insights could be beneficial for research into (R)-tetrindole’s potential role in energy conversion processes (Tritt & Subramanian, 2006).
Tissue Engineering Applications : Kumar et al. (2023) discuss the use of RGD peptide-based biomaterials in tissue engineering. This area of research could potentially intersect with (R)-tetrindole studies, particularly in the context of regenerative medicine (Kumar, Tiwari, Finkelstein-Zuta, Rencus-Lazar, & Gazit, 2023).
Research in Tissue Scaffolds for Craniofacial and Joint Defects : Chua et al. (2004) explore the development of tissue scaffolds using selective laser sintering. Such scaffolds are crucial for tissue engineering, and their development could be relevant to research involving (R)-tetrindole in regenerative therapies (Chua, Leong, Tan, Wiria, & Cheah, 2004).
properties
Product Name |
(R)-tetrindole(1+) |
|---|---|
Molecular Formula |
C20H27N2+ |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5R)-12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/p+1/t18-/m1/s1 |
InChI Key |
AUXCHYJDVJZEPG-GOSISDBHSA-O |
Isomeric SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+][C@H]5C4=C3CCC5 |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)

![4-[[3-[(4-Chlorophenyl)sulfonylamino]-2-quinoxalinyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1225169.png)

![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)
![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
![3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1225174.png)
![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![1-(3-Chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1225176.png)
![4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid](/img/structure/B1225177.png)
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)